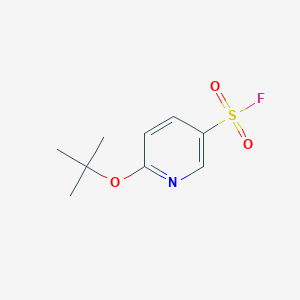
3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid" is a chemically synthesized molecule that features a bromine atom and a naphthalene ring attached to a benzoic acid core through a methoxy linkage. This structure is indicative of a molecule that could potentially have interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of polysubstituted naphthalenes, which are structurally related to the compound , can be achieved through a benzotriazole-assisted aromatic ring annulation process. This method involves the lithiation of benzotriazol-1-ylmethyl benzenes or naphthalenes, followed by 1,4-addition to alpha,beta-unsaturated aldehydes and ketones. Subsequent intramolecular cyclization and simultaneous dehydration and debenzotriazolylation yield a range of polysubstituted naphthalenes in moderate to good yields in one-pot procedures .
Molecular Structure Analysis
The molecular structure of related bromo-substituted benzenes and naphthalenes has been studied, revealing that the packing patterns in these compounds are dominated by Br...Br contacts and C-H...Br hydrogen bonds. These interactions, particularly the Br...Br contacts, which are shorter than twice the van der Waals radius of bromine, play a crucial role in the crystal packing of these compounds .
Chemical Reactions Analysis
The reactivity of bromo-substituted benzenes and naphthalenes can be complex. For instance, upon treatment with lithium diisopropylamide (LDA), certain bromo-substituted benzenes can generate phenyllithium intermediates that can undergo various transformations, including isomerization and aryne formation. These arynes can be intercepted in situ with furan to produce cycloadducts, which can then be further manipulated through reduction, isomerization, or bromination to yield different naphthalene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" can be inferred from related compounds. For example, the presence of bromine atoms in the molecule suggests that it may have significant molecular weight and could be reactive towards nucleophilic substitution reactions. The benzoic acid moiety indicates potential for hydrogen bonding and acidity, which could affect the compound's solubility and reactivity. The naphthalene ring suggests the possibility of aromaticity and potential interactions with other aromatic systems through pi-pi stacking .
科学的研究の応用
Luminescent Lanthanide Complexes
3-Bromo-4-(naphthalen-1-ylmethoxy)benzoic Acid and its derivatives are explored for their photophysical properties, particularly in creating luminescent lanthanide complexes. These complexes are significant due to their efficient energy-transfer pathways, which are crucial for sensitized emission. The investigation into 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes unveils the role of intramolecular charge transfer in achieving large Stokes shifts and intensive luminescence. Such properties make them potential candidates for applications in optical devices and sensors (Kim, Baek, & Kim, 2006).
Synthesis of Tachykinin Receptor Antagonists
Another application area is in the synthesis of intermediates required for manufacturing tachykinin receptor antagonists. A study elaborates on a new route for synthesizing 3-cyano-1-naphthalenecarboxylic acid, a precursor in this synthesis pathway. This process emphasizes an efficient alternative to previous methods that faced challenges such as low yield and operational difficulties, offering a scalable and improved approach for the synthesis of these medically relevant compounds (Ashworth et al., 2003).
Aggregation Enhanced Emission
Further, this compound derivatives are investigated for their aggregation-enhanced emission (AEE) properties. These studies are essential for developing novel materials with high solid-state luminescence, which is crucial for applications in optoelectronics and bioimaging. The research into 1,8-naphthalimide derivatives showcases how variations in the benzoic acid moiety influence AEE behavior, offering insights into designing more efficient luminescent materials (Srivastava, Singh, & Mishra, 2016).
Biological Evaluation
Additionally, derivatives of this compound are synthesized and evaluated for their biological activities. The study on 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives showcases their potential in molecular docking, cytotoxicity against cancer cell lines, and antioxidant activities. This demonstrates the compound's relevance in drug discovery and development, highlighting its significance in creating pharmacologically active agents (Kumar et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-bromo-4-(naphthalen-1-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c19-16-10-13(18(20)21)8-9-17(16)22-11-14-6-3-5-12-4-1-2-7-15(12)14/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZQARUSVFRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)
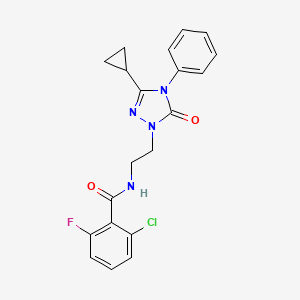
![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)
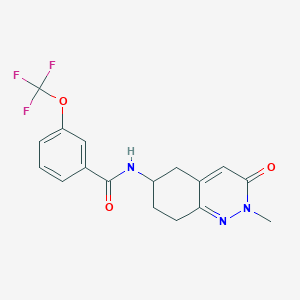
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)
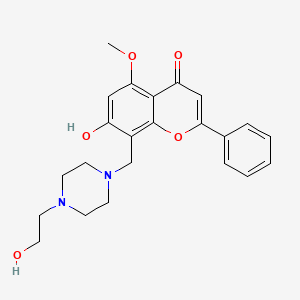
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)
![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)
![ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527344.png)
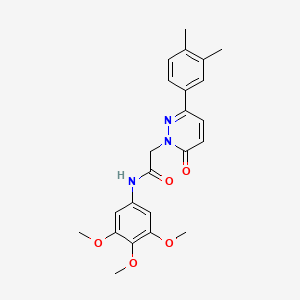
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl Thiophene-2-carboxylate](/img/structure/B2527348.png)
